Lipophilicity Advantage Over 6-Amino Regioisomer: XLogP3 Δ = +0.3 (2-Fold Increase in Computed Partition Coefficient)
3-Amino-4-methoxypicolinic acid (target) exhibits a computed XLogP3 value of 0.6, compared with 0.3 for its regioisomer 6-amino-4-methoxypicolinic acid (CAS 98276-83-6), both values derived from PubChem using the XLogP3 3.0 algorithm [1][2]. This ΔXLogP3 of +0.3 represents a theoretical ~2-fold increase in octanol-water partition coefficient, indicating measurably greater lipophilicity when the amino group occupies the 3-position rather than the 6-position on the 4-methoxypicolinic acid scaffold. This difference is attributable to the proximity of the 3-amino group to the carboxylic acid moiety, which permits intramolecular hydrogen bonding that partially masks the polar surface and reduces aqueous solvation. Both isomers share identical molecular weight (168.15 g/mol), HBD (2), HBA (5), TPSA (85.4 Ų), and rotatable bond count (2), making XLogP3 the primary differentiating computed property [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 6-Amino-4-methoxypicolinic acid: XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +0.3 (target more lipophilic; ~2-fold higher computed P) |
| Conditions | PubChem computed XLogP3 3.0 (PubChem release 2019.06.18/2021.05.07) |
Why This Matters
Higher lipophilicity of the 3-amino isomer may confer superior membrane permeability and oral bioavailability in derived drug candidates, a critical selection criterion when choosing a picolinic acid scaffold for medicinal chemistry programs targeting intracellular or CNS enzymes.
- [1] PubChem. 3-Amino-4-methoxypicolinic acid, CID 58523918. Computed properties: XLogP3-AA = 0.6. National Center for Biotechnology Information. Accessed 2026-05-07. View Source
- [2] PubChem. 6-Amino-4-methoxypicolinic acid, CID 23437683. Computed properties: XLogP3-AA = 0.3. National Center for Biotechnology Information. Accessed 2026-05-07. View Source
